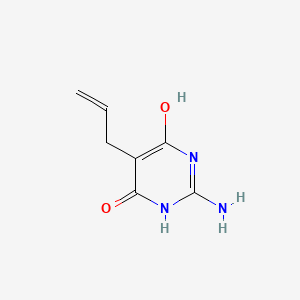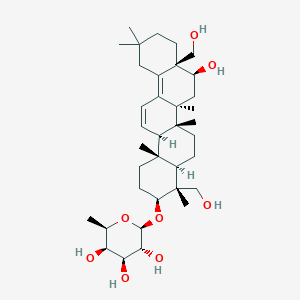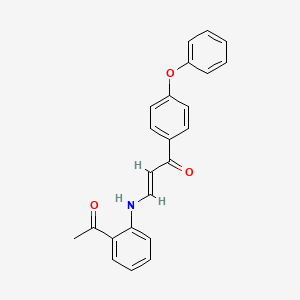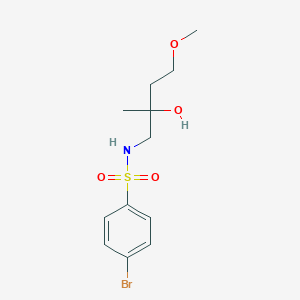![molecular formula C21H19N5O2S B3006324 N1-phenyl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894039-95-3](/img/structure/B3006324.png)
N1-phenyl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-phenyl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a chemical compound. It contains a triazole, which is a significant heterocycle that exhibits broad biological activities .
Synthesis Analysis
Triazole compounds, including the one , have been synthesized from various nitrogen sources over the past 20 years . The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources .Molecular Structure Analysis
Triazole, a component of the compound, comprises three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis
The synthesis of triazole compounds has attracted much attention due to their broad biological activities . The synthetic methods feature high regioselectivity, good functional group tolerance, and a wide substrate scope .Scientific Research Applications
Anti-inflammatory and Antioxidant Properties
- Protective Effects Against Oxidative Stress : Compounds related to thiazolo[3,2-b][1,2,4]triazoles have shown effectiveness in preventing ethanol-induced oxidative stress in the liver and brain of mice, suggesting their potential in controlling organ-selective oxidative damage (Aktay, Tozkoparan, & Ertan, 2005).
- Synthesis and Evaluation of Anti-inflammatory Activity : Some thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones have been synthesized and evaluated for their anti-inflammatory activities. Notably, certain compounds in this category demonstrated prominent anti-inflammatory effects (Tozkoparan, Gökhan, Aktay, Yeşilada, & Ertan, 2000).
Antimicrobial Properties
- Antimicrobial and Antioxidant Activities : Compounds containing thiazolo[3,2-b][1,2,4]triazole structures have been synthesized and screened for their antimicrobial and antioxidant activities, indicating their potential use in the treatment of infections and as antioxidants (Saundane & Manjunatha, 2016).
- Antibacterial Activity : Thiazolo[3,2-b][1,2,4]triazole derivatives have been shown to exhibit antibacterial effects against various bacterial strains, highlighting their potential in developing new antibacterial agents (Bărbuceanu, Almajan, Şaramet, Draghici, Tarcomnicu, & Băncescu, 2009).
Other Applications
- Anticancer Evaluation : There is research indicating that thiazolo[3,2-b][1,2,4]triazol-6-ones and their derivatives have been synthesized and evaluated for anticancer activity, showing promising results against various human cancer cell lines (Lesyk, Vladzimirska, Holota, Zaprutko, & Gzella, 2007).
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1,2,4-triazole derivatives, are often designed to act as inhibitors of specific enzymes . For instance, some 1,2,4-triazole derivatives are known to inhibit the enzyme aromatase .
Mode of Action
In the case of similar 1,2,4-triazole derivatives, the nitrogen atoms of the 1,2,4-triazole ring are known to bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
It is known that similar compounds, such as 1,2,4-triazole derivatives, can affect the biochemical pathways related to the enzymes they inhibit .
Pharmacokinetics
It is known that the ability of similar compounds to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities .
Action Environment
It is known that environmental factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Future Directions
Properties
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-14-6-5-7-15(12-14)18-24-21-26(25-18)17(13-29-21)10-11-22-19(27)20(28)23-16-8-3-2-4-9-16/h2-9,12-13H,10-11H2,1H3,(H,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPPFVVQYFQDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide](/img/structure/B3006245.png)

![6-Ethyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3006247.png)

![2-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3006252.png)
![N,3-dibenzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3006253.png)

![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B3006258.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B3006259.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3006262.png)
